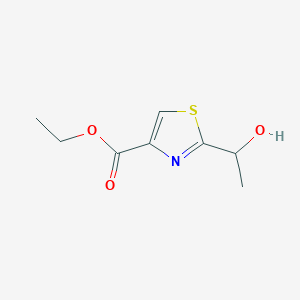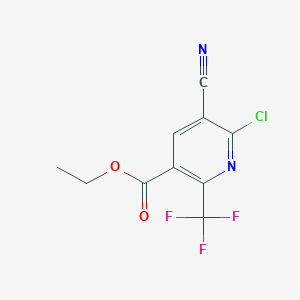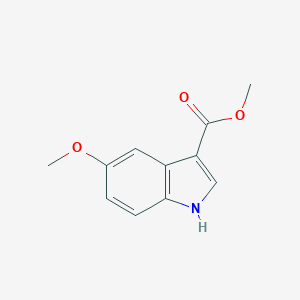
Loline, 5,6-dehydro-N-acetyl-
Descripción general
Descripción
“Loline, 5,6-dehydro-N-acetyl-” is a member of the loline alkaloids, which are bioactive natural products with several distinct biological and chemical features . The lolines are insecticidal and insect-deterrent compounds that are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . They increase resistance of endophyte-infected grasses to insect herbivores, and may also protect the infected plants from environmental stresses such as drought and spatial competition .
Synthesis Analysis
The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition, and a reductive amination to establish the four contiguous stereogenic centers and construct the strained oxygen-bridge under mild conditions .Molecular Structure Analysis
The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge—a hallmark feature of the lolines, which is uncommon in organic compounds—joining two distant ring (C-2 and C-7) carbons . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .Chemical Reactions Analysis
Lolines are insecticidal and deterrent to a broad range of insects, including species in the Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea, such as the bird cherry-oat aphid (genus Rhopalosiphum), large milkweed bug (Oncopeltus fasciatus), and American cockroach (Periplaneta americana) .Aplicaciones Científicas De Investigación
Source and Extraction
Loline, 5,6-dehydro-N-acetyl-, is a natural alkaloid found in various grass species . It is characterized from the pooid-grass endophyte-infected Festuca argentina . The extraction process involves acid-base extraction .
Chemical Properties
The molecular formula of 5,6-Dehydro-N-acetylloline is C10H14N2O2 and it has a molecular weight of 194.23 g/mol . It is a type of alkaloid and is usually available in powder form .
Biological Activities
This compound is intended for use in signaling inhibitors, biological activities, or pharmacological activities . However, these compounds are not responsible for the toxicity of the plant .
Antifeedant and Repellent Activity
One of the significant applications of Loline, 5,6-dehydro-N-acetyl-, is its antifeedant and repellent activity. A study evaluated the antifeedant and repellent activity of lolines obtained from endophyte-infected tall fescue against H. irritans adults in laboratory conditions . All samples showed antifeedant activities .
Potential Therapeutic Applications
Loline, 5,6-dehydro-N-acetyl-, has been the subject of extensive research due to its potential therapeutic applications. However, more detailed studies are needed to fully understand its therapeutic potential.
Research in Blood Coagulation
A study reported the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa . The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields .
Mecanismo De Acción
Target of Action
It is known that this compound is a type of loline alkaloid , which are often associated with the defense mechanisms of certain plants .
Mode of Action
As a loline alkaloid, it may interact with biological targets to exert its effects
Biochemical Pathways
Given its classification as a loline alkaloid, it may be involved in certain defensive biochemical pathways in plants .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
As a loline alkaloid, it may play a role in the defense mechanisms of certain plants .
Action Environment
As a natural product, its production and activity may be influenced by various environmental factors such as temperature, light, and the presence of other organisms .
Propiedades
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPZYGWKYFABR-SGIHWFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173044 | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loline, 5,6-dehydro-N-acetyl- | |
CAS RN |
194205-01-1 | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loline, 5,6-dehydro-N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



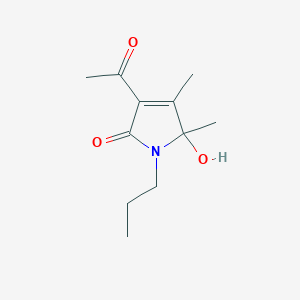
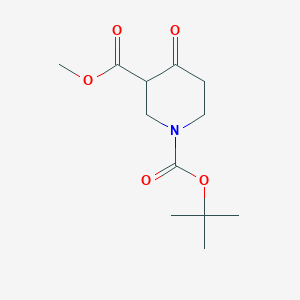



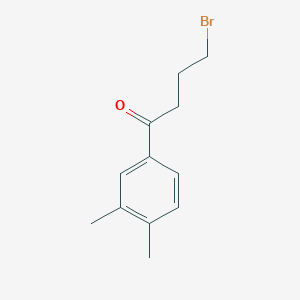
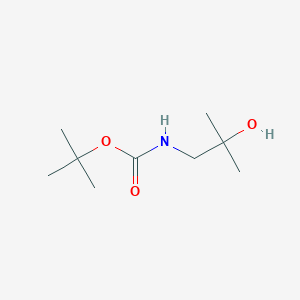
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)



